1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine
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Overview
Description
1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine, also known as B-MBDP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications. B-MBDP is a relatively new compound, and its synthesis method, mechanism of action, biochemical and physiological effects, and limitations for lab experiments are still being studied.
Mechanism of Action
The exact mechanism of action of 1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for its anxiolytic and antidepressant effects.
Biochemical and physiological effects:
1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine has been found to increase the levels of serotonin, norepinephrine, and dopamine in the brain. These neurotransmitters are involved in the regulation of mood, emotion, and behavior. 1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been found to reduce drug-seeking behavior in rats.
Advantages and Limitations for Lab Experiments
One advantage of using 1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine in lab experiments is its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, which makes it a promising candidate for the treatment of various medical conditions. However, one limitation of using 1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine in lab experiments is its limited availability. It is a relatively new compound, and its synthesis method is not widely known.
Future Directions
There are several possible future directions for the study of 1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine. One direction is to further investigate its mechanism of action. Understanding how 1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine works in the brain could lead to the development of more effective treatments for depression, anxiety, and addiction. Another direction is to explore its potential therapeutic applications in humans. Clinical trials could be conducted to determine the safety and efficacy of 1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine as a treatment for various medical conditions. Finally, researchers could investigate the synthesis of 1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine and develop more efficient methods for its production. This would increase its availability and make it more accessible for research purposes.
Synthesis Methods
The synthesis of 1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine involves the reaction of 1-benzyl-4-piperidone with 2-methoxybenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine as a white crystalline powder with a melting point of 220-222°C.
Scientific Research Applications
1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine has been studied for its potential therapeutic applications in the treatment of various medical conditions such as depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been found to reduce drug-seeking behavior in rats.
properties
IUPAC Name |
1-benzyl-N-[(2-methoxyphenyl)methyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-23-20-10-6-5-9-18(20)15-21-19-11-13-22(14-12-19)16-17-7-3-2-4-8-17/h2-10,19,21H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGVDIHCYQRLEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197952 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine |
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